1-Bromo-4-(3,3-difluorocyclobutyl)benzene
Overview
Description
1-Bromo-4-(3,3-difluorocyclobutyl)benzene is an organic compound with the molecular formula C10H9BrF2. It consists of a benzene ring substituted with a bromo group and a 3,3-difluorocyclobutyl group at the 1 and 4 positions, respectively. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(3,3-difluorocyclobutyl)benzene can be synthesized through several synthetic routes. One common method involves the bromination of 4-(3,3-difluorocyclobutyl)benzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) at a controlled temperature to ensure selective bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(3,3-difluorocyclobutyl)benzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions typically use nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: The major products of oxidation reactions include carboxylic acids and ketones.
Reduction: Reduction reactions yield the corresponding bromoalkanes or alkenes.
Substitution: Substitution reactions can produce various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Bromo-4-(3,3-difluorocyclobutyl)benzene has several scientific research applications across different fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 1-Bromo-4-(3,3-difluorocyclobutyl)benzene exerts its effects depends on the specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
1-Bromo-4-(3,3-difluorocyclobutyl)benzene is unique due to its specific structural features, particularly the presence of the difluorocyclobutyl group. Similar compounds include 1-Bromo-4-(2,2-dichloro-3,3-difluorocyclobutyl)benzene and other brominated benzene derivatives. These compounds differ in their halogen substituents and the resulting reactivity and applications.
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Properties
IUPAC Name |
1-bromo-4-(3,3-difluorocyclobutyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2/c11-9-3-1-7(2-4-9)8-5-10(12,13)6-8/h1-4,8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBYJNZTYBOAGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236357-60-0 | |
Record name | 1-bromo-4-(3,3-difluorocyclobutyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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